Adelmidrol Adelmidrol Adelmidrol is the semisynthetic diethanolamide derivative of azelaic acid, and has a symmetrical chemical structure. It classed as an ALIAmide, and is similar to palmitoylethanolamide, the parent molecule in the ALIAmide class of drugs. It is used extensively in Italy in veterinary medicine, to treat skin inflammation. In 2015 it was found the compound also exerts anti-inflammatory action given systemically in 10 mg per kg bodyweigh
Brand Name: Vulcanchem
CAS No.: 1675-66-7
VCID: VC0517233
InChI: InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19)
SMILES: C(CCCC(=O)NCCO)CCCC(=O)NCCO
Molecular Formula: C13H26N2O4
Molecular Weight: 274.36 g/mol

Adelmidrol

CAS No.: 1675-66-7

Inhibitors

VCID: VC0517233

Molecular Formula: C13H26N2O4

Molecular Weight: 274.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Adelmidrol - 1675-66-7

CAS No. 1675-66-7
Product Name Adelmidrol
Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
IUPAC Name N,N'-bis(2-hydroxyethyl)nonanediamide
Standard InChI InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19)
Standard InChIKey PAHZPHDAJQIETD-UHFFFAOYSA-N
SMILES C(CCCC(=O)NCCO)CCCC(=O)NCCO
Canonical SMILES C(CCCC(=O)NCCO)CCCC(=O)NCCO
Appearance Solid powder
Description Adelmidrol is the semisynthetic diethanolamide derivative of azelaic acid, and has a symmetrical chemical structure. It classed as an ALIAmide, and is similar to palmitoylethanolamide, the parent molecule in the ALIAmide class of drugs. It is used extensively in Italy in veterinary medicine, to treat skin inflammation. In 2015 it was found the compound also exerts anti-inflammatory action given systemically in 10 mg per kg bodyweigh
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms adelmidrol
N,N'-bis(2-hydroxyethyl)nonanediamide
Reference 1: Petrosino S, Puigdemont A, Della Valle MF, Fusco M, Verde R, Allarà M, Aveta T, Orlando P, Di Marzo V. Adelmidrol increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis. Vet J. 2016 Jan;207:85-91. doi: 10.1016/j.tvjl.2015.10.060. PubMed PMID: 26639824.
2: Di Paola R, Fusco R, Impellizzeri D, Cordaro M, Britti D, Morittu VM, Evangelista M, Cuzzocrea S. Adelmidrol, in combination with hyaluronic acid, displays increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats. Arthritis Res Ther. 2016 Dec 12;18(1):291. PubMed PMID: 27955699; PubMed Central PMCID: PMC5153857.
3: Impellizzeri D, Di Paola R, Cordaro M, Gugliandolo E, Casili G, Morittu VM, Britti D, Esposito E, Cuzzocrea S. Adelmidrol, a palmitoylethanolamide analogue, as a new pharmacological treatment for the management of acute and chronic inflammation. Biochem Pharmacol. 2016 Nov 1;119:27-41. doi: 10.1016/j.bcp.2016.09.001. PubMed PMID: 27599446.
4: Cordaro M, Impellizzeri D, Gugliandolo E, Siracusa R, Crupi R, Esposito E, Cuzzocrea S. Adelmidrol, a Palmitoylethanolamide Analogue, as a New Pharmacological Treatment for the Management of Inflammatory Bowel Disease. Mol Pharmacol. 2016 Nov;90(5):549-561. PubMed PMID: 27625036.
5: Cerrato S, Brazis P, Della Valle MF, Miolo A, Puigdemont A. Inhibitory effect of topical adelmidrol on antigen-induced skin wheal and mast cell behavior in a canine model of allergic dermatitis. BMC Vet Res. 2012 Nov 26;8:230. doi: 10.1186/1746-6148-8-230. PubMed PMID: 23181761; PubMed Central PMCID: PMC3540011.
6: Indraccolo U, Scutiero G, Matteo M, Greco P. Effectiveness of vaginal adelmidrol for treating pelvic visceral discomforts and anxiety: a prospective observational study. Minerva Ginecol. 2013 Aug;65(4):465-70. PubMed PMID: 24051946.
7: De Filippis D, D'Amico A, Cinelli MP, Esposito G, Di Marzo V, Iuvone T. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats. J Cell Mol Med. 2009 Jun;13(6):1086-95. doi: 10.1111/j.1582-4934.2008.00353.x. PubMed PMID: 18429935; PubMed Central PMCID: PMC4496105.
8: Abramo F, Salluzzi D, Leotta R, Auxilia S, Noli C, Miolo A, Mantis P, Lloyd DH. Mast cell morphometry and densitometry in experimental skin wounds treated with a gel containing adelmidrol: a placebo controlled study. Wounds. 2008 Jun;20(6):149-57. PubMed PMID: 25942520.
9: Pulvirenti N, Nasca MR, Micali G. Topical adelmidrol 2% emulsion, a novel aliamide, in the treatment of mild atopic dermatitis in pediatric subjects: a pilot study. Acta Dermatovenerol Croat. 2007;15(2):80-3. PubMed PMID: 17631786.
10: Noli C, Miolo A. The role of mast cells in the early stages of wound healing. Int Wound J. 2010 Dec;7(6):540. doi: 10.1111/j.1742-481X.2010.00719.x. PubMed PMID: 21073684.
11: Bonello D, Squarzoni P. Effect of a mucoadhesive gel and dental scaling on gingivitis in dogs. J Vet Dent. 2008 Mar;25(1):28-32. PubMed PMID: 18512623.
PubChem Compound 176874
Last Modified Nov 11 2021
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